Distinct pKa vs. Positional Isomers
5-Bromo-6-(trifluoromethyl)picolinic acid exhibits a predicted pKa of 2.98 ± 0.10 . This value is substantially lower than the pKa of unsubstituted picolinic acid (pKa = 5.39 experimentally determined) and reflects the strong electron-withdrawing effect of the C6-CF3 group in conjugation with the pyridine nitrogen and the C2-carboxylic acid [1]. For comparative context, while experimental pKa data for exact regioisomers (e.g., 4-bromo-5-(trifluoromethyl)picolinic acid, CAS 1211516-48-1; or 6-bromo-3-(trifluoromethyl)picolinic acid, CAS 1211587-89-1) are not publicly available as peer-reviewed measurements, the ortho-CF3-to-carboxylic acid geometry in the target compound is anticipated to generate a distinct acidity profile compared to analogs where the CF3 group occupies meta or para positions relative to the carboxylic acid moiety .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 2.98 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted picolinic acid: pKa = 5.39 (experimental); Positional isomers: experimental data not available in peer-reviewed literature |
| Quantified Difference | ΔpKa ≈ 2.4 units relative to unsubstituted picolinic acid (class-level baseline) |
| Conditions | Predicted values; experimental conditions not specified |
Why This Matters
A pKa of ~2.98 indicates that the carboxylic acid is >99% ionized at physiological pH (7.4), a property that directly influences solubility, membrane permeability, and plasma protein binding of derivatives, thereby differentiating this scaffold from less acidic analogs for lead optimization programs.
- [1] PubChem. Picolinic acid – Chemical and Physical Properties. National Center for Biotechnology Information. 2025. View Source
